2-(3-Bromo-4-methoxyphenyl)azetidine is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound features a bromine atom and a methoxy group attached to a phenyl ring, which is further linked to an azetidine ring. The unique structure of this compound allows for various chemical reactions and applications in scientific research.
The compound is classified as an azetidine derivative, characterized by its four-membered ring structure containing nitrogen. It can be sourced from chemical suppliers such as BenchChem, which provides detailed information regarding its synthesis and applications in research.
The synthesis of 2-(3-Bromo-4-methoxyphenyl)azetidine can be achieved through several methods:
Each method requires specific conditions such as temperature, pressure, and the presence of catalysts or solvents to optimize yield and purity. Detailed optimization studies are often necessary for large-scale synthesis.
The molecular formula for 2-(3-Bromo-4-methoxyphenyl)azetidine is , with a molecular weight of 242.11 g/mol. The structural representation includes:
2-(3-Bromo-4-methoxyphenyl)azetidine is capable of undergoing various chemical reactions:
The mechanism of action for 2-(3-Bromo-4-methoxyphenyl)azetidine involves its interaction with molecular targets via its functional groups. The bromine and methoxy groups participate in various chemical reactions that lead to new bond formations and modifications of existing bonds. The strained structure of the azetidine ring enhances its reactivity, allowing it to undergo transformations that may impact its biological activity.
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C10H12BrNO |
| IUPAC Name | 2-(3-bromo-4-methoxyphenyl)azetidine |
| InChI | InChI=1S/C10H12BrNO/c1-13... |
| InChI Key | ASIBWXFWNPNLMI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2CCN2)Br |
These properties indicate the compound's potential reactivity and stability under various conditions.
2-(3-Bromo-4-methoxyphenyl)azetidine has several scientific applications:
CAS No.:
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: